

Application Note: Recrystallization & Purification Protocols for Methyl 2-(4-aminophenyl)acetate

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Compound of Interest

Compound Name: Methyl 2-(4-aminophenyl)acetate

CAS No.: 17841-68-8; 39552-81-3

Cat. No.: B2458784

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Abstract

Methyl 2-(4-aminophenyl)acetate (CAS: 39552-81-3) is a critical intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).^{[1][2][3][4][5]} While commercially available, this aniline derivative is prone to oxidation (browning) and often contains starting material impurities (e.g., methyl 4-nitrophenylacetate).^{[1][2][3]} This guide provides field-proven protocols for its purification, addressing its physicochemical tendency to exist as a supercooled liquid or low-melting solid.^{[1][2][3]} We detail two primary strategies: low-temperature direct recrystallization and hydrochloride salt formation/recrystallization, the latter offering superior impurity rejection.^{[1][2][3]}

Physicochemical Profile & Solubility Analysis

Understanding the physical state of **Methyl 2-(4-aminophenyl)acetate** is the first step to successful purification.^{[1][2][3]}

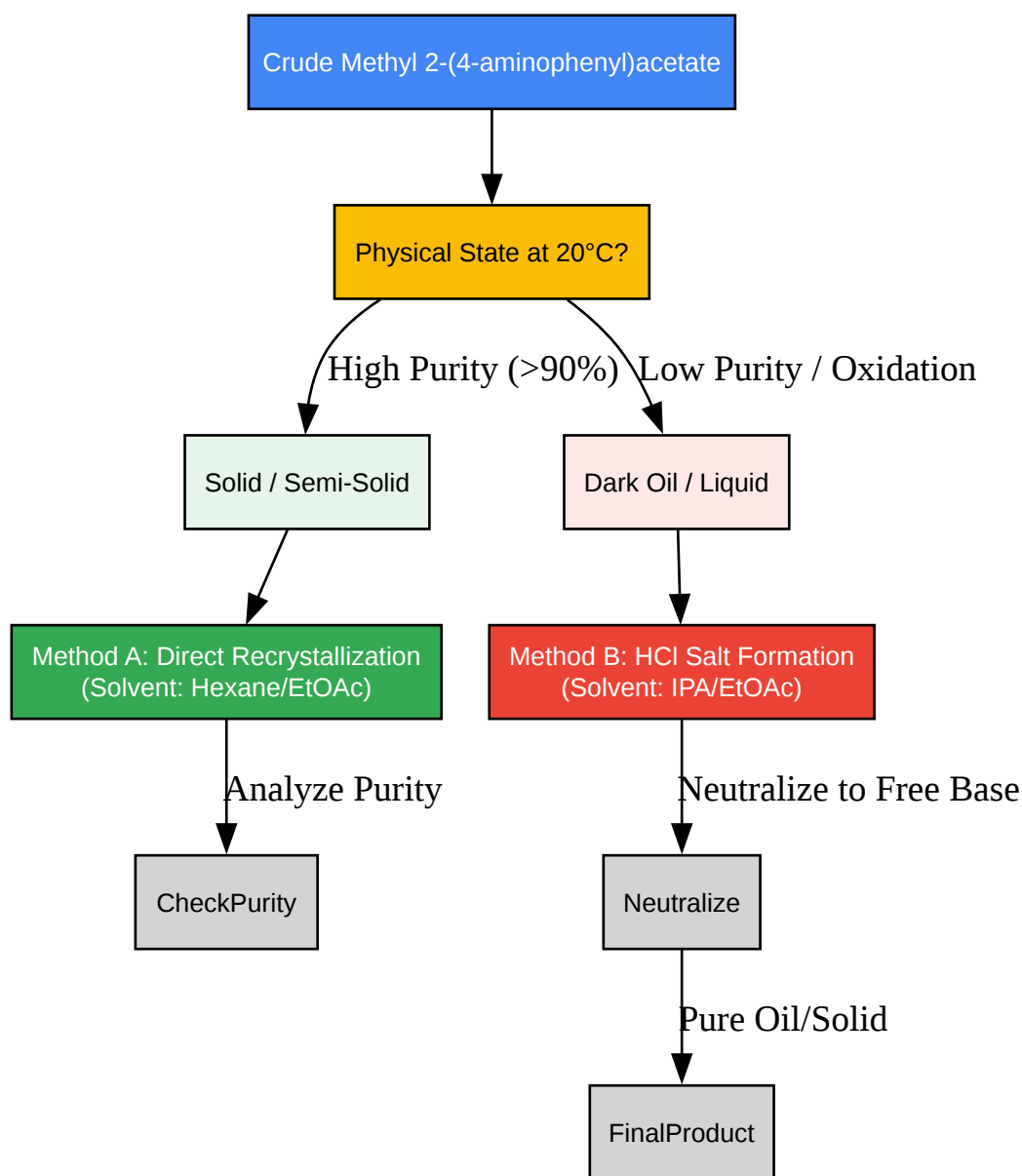
Property	Value / Description	Notes
CAS Number	39552-81-3	Distinct from the isomer Methyl 4-aminobenzoate. [1] [2] [3] [4] [5] [6]
Physical State	Low-melting solid or Oil	MP is approx. 20–30°C. Often appears as a yellow/brown oil due to supercooling or impurities. [1] [2] [3]
Solubility (Polar)	High	Soluble in MeOH, EtOH, DMSO, dilute acids (HCl). [1] [3]
Solubility (Non-polar)	Moderate to High	Soluble in Toluene, Ethyl Acetate, DCM. [1] [3]
Solubility (Anti-solvents)	Low	Insoluble in Hexanes, Heptane, Water (neutral pH). [1] [3]
Key Impurities	4-Nitrophenylacetic acid esters	Precursor; non-basic. [1] [2] [3]
Oxidation	High	Anilines oxidize to colored quinoid species upon air exposure. [1] [3]

Expert Insight: The "Oiling Out" Challenge

Because the melting point is near room temperature, this compound frequently "oils out" (separates as a liquid droplet) rather than crystallizing during standard recrystallization.[\[1\]](#) To overcome this, we utilize Method B (Salt Formation) as the gold standard for high-purity isolation, or Method A with strict temperature control.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the appropriate purification route for your crude material.



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Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state of the crude material.

Experimental Protocols

Method A: Direct Recrystallization (For Solids)

Best for: Material that is already solid but slightly off-color or lower purity (90-95%).^{[1][2][3]}

Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[1][2][3][7] Ratio: ~5:1 to 10:1 (Hexane:EtOAc).[1][3]

- Dissolution: Place 10 g of crude solid in a flask. Add minimal Ethyl Acetate (approx. 10–15 mL) and heat gently to 40°C until fully dissolved.
- Filtration (Optional): If insoluble particles are present, filter the warm solution through a 0.45 µm PTFE syringe filter.
- Precipitation: While stirring moderately, slowly add Hexanes (approx. 50–80 mL) dropwise.
 - Critical Step: If the solution turns cloudy and oils out, stop addition, add a few drops of EtOAc to redissolve, and cool slowly.
- Crystallization: Cool the mixture to Room Temperature (RT), then transfer to a freezer (-20°C) for 12–24 hours. The low temperature is essential to force the low-melting solid to crystallize.[3]
- Collection: Filter quickly on a chilled Buchner funnel. Wash with cold Hexanes (-20°C).[1][2][3]
- Drying: Vacuum dry at RT. Do not heat, as the solid may melt.[1][3]

Method B: Hydrochloride Salt Purification (Recommended)

Best for: Oily crude, dark colored batches, or removal of non-basic impurities (e.g., nitro-precursors).[1][2]

Principle: Converting the amino ester to its hydrochloride salt (**Methyl 2-(4-aminophenyl)acetate**[1][2][3]·HCl) dramatically increases the melting point (typically >150°C), facilitating robust crystallization.[1][3]

Solvent System: Isopropanol (IPA) or Ethanol / Diethyl Ether.[1][3]

Step 1: Salt Formation[1][2]

- Dissolution: Dissolve 10 g of crude oil in 50 mL of Ethyl Acetate or Diethyl Ether.

- Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (or bubbling HCl gas) until pH < 2.
 - Observation: A thick white/off-white precipitate of the hydrochloride salt will form immediately.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Collection: Filter the solid salt. Wash with fresh Ethyl Acetate to remove non-basic impurities (which remain in the filtrate).[\[3\]](#)

Step 2: Recrystallization of the Salt[\[8\]](#)

- Solvent: Suspend the crude HCl salt in boiling Isopropanol (IPA).
- Dissolution: Add Methanol dropwise if needed to achieve full dissolution at reflux.
- Cooling: Allow to cool slowly to RT. Needle-like crystals should form.
- Yield: Collect crystals by filtration.

Step 3: Regeneration of Free Base (If required)[\[1\]](#)[\[2\]](#)

- Dissolve the pure HCl salt in minimal water.[\[1\]](#)[\[3\]](#)
- Add saturated NaHCO₃ solution until pH ~8–9.
- Extract with Ethyl Acetate (3 x 50 mL).
- Dry organic layer over Na₂SO₄ and concentrate in vacuo to yield the ultra-pure free base oil/solid.[\[1\]](#)[\[3\]](#)

Troubleshooting & Optimization

Issue	Cause	Corrective Action
Oiling Out	Temperature too high or solvent too polar.[1][2][3]	Use Method B (Salt).[1][3] If using Method A, increase the ratio of solvent (EtOAc) slightly or seed with a pure crystal at 0°C.
Dark Color	Oxidation products (Quinones). [1][3]	Add 5% w/w Activated Charcoal to the hot solution during dissolution, stir for 15 min, and filter warm over Celite before cooling.
Low Yield	Product too soluble in mother liquor.[1][3]	Cool to -20°C. Use a more non-polar anti-solvent (e.g., Pentane instead of Hexane).[1][2][3]
Nitro Impurity	Incomplete reduction of starting material.[1][3]	Method A will not remove this well. Use Method B; the nitro impurity will not form a salt and will wash away in the organic filtrate.[3]

Analytical Validation

Verify purity using the following parameters:

- HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.[1][3] Purity should be >98% (a/a).
- ¹H NMR (CDCl₃): Check for the methyl ester singlet (~3.6 ppm) and the characteristic AB quartet of the para-substituted aromatic system (~6.6 and 7.0 ppm).
- Appearance: The purified free base should be a pale yellow solid or oil; the HCl salt should be a white crystalline powder.[3]

References

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